molecular formula C13H21NO2 B14596019 N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline CAS No. 60696-95-9

N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline

Cat. No.: B14596019
CAS No.: 60696-95-9
M. Wt: 223.31 g/mol
InChI Key: FUKYUGXENPZZCB-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline is an organic compound with the molecular formula C13H21NO2. It belongs to the class of tertiary amines and is characterized by the presence of an aniline group substituted with an ethyl group and a 2-(2-methoxyethoxy)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline typically involves the reaction of aniline with ethyl bromide and 2-(2-methoxyethoxy)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions usually include a temperature range of 50-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines with lower oxidation states.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or 2-(2-methoxyethoxy)ethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures (0-25°C).

    Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, moderate temperatures (50-80°C).

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes. The presence of the aniline group allows it to interact with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline can be compared with other similar compounds, such as:

    N-Methyl-N-[2-(2-methoxyethoxy)ethyl]aniline: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-N-[2-(2-ethoxyethoxy)ethyl]aniline: Similar structure but with an ethoxy group instead of a methoxy group.

    N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]benzylamine: Similar structure but with a benzyl group instead of an aniline group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.

Properties

CAS No.

60696-95-9

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

N-ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline

InChI

InChI=1S/C13H21NO2/c1-3-14(9-10-16-12-11-15-2)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

FUKYUGXENPZZCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCOC)C1=CC=CC=C1

Origin of Product

United States

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